(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is a synthetic compound classified as a serotonin receptor agonist with high selectivity for the 5-HT1A receptor subtype [, ]. It acts as a potent and selective tool in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes within the central nervous system [, , , , ].
This compound is classified as a serotonin receptor agonist and is structurally related to other tetralin derivatives. It has been primarily investigated for its interactions with the 5-HT1A receptor, which plays a significant role in mood regulation and anxiety responses. The compound is synthesized from precursors that typically involve modifications of the tetralin core structure.
The synthesis of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin involves several key steps:
The synthesis process can be influenced by factors such as temperature, reaction time, and the choice of solvents, which can affect yield and enantiomeric purity.
The molecular formula of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is C15H22FN. Its structure features:
The stereochemistry at the 5-position is crucial for its biological activity, with the (R)-enantiomer being more active than its (S)-counterpart.
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin primarily undergoes reactions typical for aromatic compounds:
These reactions are essential for understanding both its synthetic pathways and its behavior in biological systems.
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin acts primarily as an agonist at the 5-HT1A receptor:
Studies have shown that this compound can enhance serotonergic neurotransmission while exhibiting varying degrees of intrinsic activity depending on structural modifications.
The physical properties of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on specific substituents.
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin has several scientific applications:
The core structure of (R)-UH-301 consists of a tetralin scaffold (1,2,3,4-tetrahydronaphthalene) featuring three key modifications: a dipropylamino group at position 2, a hydroxyl group at position 8, and a fluorine atom at position 5. Its systematic IUPAC name is (R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol, reflecting the saturated tetrahydronaphthalene numbering system. The chiral center at carbon 2 (tetralin numbering) or carbon 7 (tetrahydronaphthalene numbering) determines its (R)-enantiomeric configuration, which is critical for its pharmacological activity [3] [5] [6].
Table 1: Structural and Chemical Properties of (R)-UH-301
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₆H₂₄FNO | PubChem, TTD [5] [6] |
Molecular Weight | 265.18 g/mol | GtoPdb [3] |
Chiral Center Configuration | (R)-enantiomer | GtoPdb [3] |
Canonical SMILES | CCCN([C@@H]1CCc2c(C1)c(O)ccc2F)CCC | GtoPdb [3] |
InChIKey | FNKBVTBXFLSTPB-GFCCVEGCSA-N | GtoPdb [3] |
Hydrogen Bond Donors | 1 (phenolic OH) | GtoPdb [3] |
Hydrogen Bond Acceptors | 2 (O, N) | GtoPdb [3] |
XLogP | 3.49 | GtoPdb [3] |
Structurally, (R)-UH-301 is an 8-OH-DPAT analog where a fluorine atom replaces the hydrogen at position 5 of the aromatic ring. This fluorine substitution influences electron distribution and enhances lipophilicity (XLogP = 3.49), potentially affecting blood-brain barrier penetration and receptor binding kinetics. The (R)-configuration confers distinct steric orientation of the dipropylamino group relative to the hydroxyl group, enabling optimal interaction with the orthosteric binding pocket of 5-HT1A receptors. The compound adheres to Lipinski's rule of five (0 violations), supporting its drug-like properties for central nervous system targets [3] [5] [9].
Table 2: Structural Comparison with Key Aminotetralins
Compound | Core Structure | Position 5 | Position 8 | Chirality | Primary Pharmacological Role |
---|---|---|---|---|---|
(R)-UH-301 | Tetralin | Fluorine | Hydroxyl | (R)-enantiomer | 5-HT1A full agonist |
(S)-UH-301 | Tetralin | Fluorine | Hydroxyl | (S)-enantiomer | 5-HT1A antagonist [2] |
8-OH-DPAT | Tetralin | Hydrogen | Hydroxyl | Racemic | 5-HT1A/7 agonist, SRI [9] |
WAY-100635 | Piperazine-aryl | - | - | Achiral | 5-HT1A antagonist [4] |
(R)-UH-301 emerged during the mid-1990s as part of a concerted effort to develop enantiomerically pure ligands targeting 5-HT1A receptors with high selectivity. Prior racemic mixtures like 8-OH-DPAT exhibited complex pharmacology, acting not only as 5-HT1A agonists but also showing activity at 5-HT7 receptors and serotonin reuptake inhibition. The synthesis of UH-301 enantiomers by Hacksell, Arvidsson, and colleagues represented a strategic application of stereochemical optimization to dissect these receptor interactions [1] [4] [7].
Initial pharmacological screening revealed a striking enantiomeric divergence: While the (R)-enantiomer behaved as a potent 5-HT1A agonist, the (S)-enantiomer ((S)-UH-301) functioned as a selective antagonist. This discovery, reported in foundational studies between 1991-1996, provided the first unambiguous evidence that minor stereochemical variations in aminotetralins could radically alter efficacy at 5-HT1A receptors—transforming an agonist into an antagonist. (R)-UH-301 subsequently became a reference agonist for probing 5-HT1A receptor function, particularly in electrophysiological and neurochemical studies seeking to isolate responses from presynaptic autoreceptors versus postsynaptic receptors [2] [8] [10].
Table 3: Key Milestones in the Development of (R)-UH-301
Year | Development Milestone | Significance |
---|---|---|
1991 | Synthesis and initial characterization of (S)-UH-301 as an antagonist [2] | Established enantiomeric divergence in UH-301 series |
1993 | Electrophysiological characterization of (R)-UH-301 on dopamine neurons [10] | Revealed differential modulation of mesolimbic vs. nigrostriatal pathways |
1996 | Systematic SAR of C8-substituted and N-alkyl modified derivatives [1] | Confirmed critical role of C8-OH and demonstrated affinity-enhancing modifications |
1997 | Inclusion in GPCRdb ligand databases [3] | Recognized as standard 5-HT1A research agonist |
Chemical modifications beyond the core structure were explored to enhance selectivity and efficacy. For example, replacing one N-propyl group with a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)butyl moiety yielded analogs with increased 5-HT1A affinity and efficacy. This modification suggested interactions with an accessory binding site beyond the orthosteric pocket, highlighting the complexity of 5-HT1A receptor modulation. Despite these advances, (R)-UH-301 remains among the most stereoselective agonists for distinguishing 5-HT1A-mediated responses [1].
(R)-UH-301 is characterized as a high-efficacy full agonist at 5-HT1A receptors. In competition binding assays against [³H]-8-OH-DPAT in rat brain membranes, it exhibits nanomolar affinity (Kᵢ ~5-20 nM), comparable to the prototypical agonist 8-OH-DPAT. Functional assessments using inhibition of forskolin-stimulated cAMP accumulation in GH4ZD10 cells expressing rat 5-HT1A receptors confirm its robust agonist activity, typically achieving maximal effects (Emax) equivalent to serotonin [1] [3].
The compound's actions extend to multiple physiological domains regulated by 5-HT1A receptors:
Table 4: Receptor Binding and Functional Activity Profile
Target | Affinity/Activity | Assay System | Reference |
---|---|---|---|
5-HT1A | Kᵢ = 5-20 nM; Full agonist | [³H]-8-OH-DPAT competition; cAMP inhibition | [1] [3] |
Dopamine D₂ | Weak inhibition at high doses | Electrophysiology in VTA/SNc | [6] [10] |
α1-Adrenoceptors | Low micromolar inhibition | Binding assays (reported in TTD) | [6] |
Despite its selectivity, (R)-UH-301 exhibits complex interactions with dopamine systems. High intravenous doses (512–1024 μg/kg) inhibit dopamine neuronal firing in both the VTA and substantia nigra pars compacta (SNc). Crucially, this inhibition is blocked by the D₂ antagonist raclopride, indicating it is mediated indirectly via dopamine receptor activation rather than direct 5-HT1A effects. This distinguishes it from lower doses (2–32 μg/kg) that directly excite VTA neurons via 5-HT1A receptors. Local pneumatic application further confirms direct excitatory effects on dopamine neurons, contrasting with the inhibition seen with systemic high doses [6] [10].
Compared to its enantiomer, (R)-UH-301 serves as a pharmacological counterpoint to (S)-UH-301:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7